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Compound of Interest

Compound Name: 4-hydroxybenzhydrazide

Cat. No.: B196067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
hydroxybenzhydrazide (HOCsH4CONHNH:2), a key intermediate in the synthesis of various
pharmaceutically active compounds. The following sections detail the Fourier-Transform
Infrared (FTIR), Nuclear Magnetic Resonance (*H NMR and 3C NMR), and Ultraviolet-Visible
(UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a
molecule. The FTIR spectrum of 4-hydroxybenzhydrazide reveals characteristic absorption
bands corresponding to its key structural features.

Table 1: FTIR Spectral Data of 4-Hydroxybenzhydrazide
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Wavenumber (cm—?) Vibration Mode Functional Group
3318 N-H Stretching -NHz (Amine)

3268 O-H Stretching Phenolic -OH

3197 N-H Stretching -NH (Amide)

3005 C-H Stretching Aromatic C-H

1674 C=0 Stretching Amide |

1622 N-H Bending Amine

1590, 1467 C=C Stretching Aromatic Ring

1354 C-N Stretching Amide Il

850 C-H Bending p-disubstituted benzene

Experimental Protocol:

The FTIR spectrum was obtained using a KBr wafer technique[1]. A small amount of solid 4-
hydroxybenzhydrazide was intimately mixed with dry potassium bromide (KBr) powder in an
agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic
press. The resulting pellet was placed in the sample holder of an FTIR spectrometer, and the
spectrum was recorded over a range of 4000-400 cm~—1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms within a molecule. Both *H and 3C NMR spectra are crucial for the structural
elucidation of 4-hydroxybenzhydrazide.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the different types of protons and their
neighboring environments.

Table 2: 1H NMR Spectral Data of 4-Hydroxybenzhydrazide (Solvent: DMSO-de)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybenzoic-acid-hydrazide
https://www.benchchem.com/product/b196067?utm_src=pdf-body
https://www.benchchem.com/product/b196067?utm_src=pdf-body
https://www.benchchem.com/product/b196067?utm_src=pdf-body
https://www.benchchem.com/product/b196067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
9.89 Singlet 1H - Phenolic -OH
9.44 Singlet 1H - Amide -NH
Aromatic C-H
7.65-7.62 Doublet 2H 9.2
(ortho to C=0)
Aromatic C-H
6.74-6.72 Doublet 2H 8.4
(ortho to -OH)
4.32 Singlet 2H - Amine -NH:z

Experimental Protocol:

A sample of 4-hydroxybenzhydrazide was dissolved in deuterated dimethyl sulfoxide (DMSO-

de). The solution was transferred to a 5 mm NMR tube. The *H NMR spectrum was recorded on

a 400 MHz spectrometer[2]. Tetramethylsilane (TMS) was used as an internal standard (& =

0.00 ppm).

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 3: 13C NMR Spectral Data of 4-Hydroxybenzhydrazide (Solvent: DMSO-ds)

Chemical Shift (6, ppm) Assighment

163.2 C=0 (Amide)

161.2 C-OH (Aromatic)

130.2 Aromatic C-H (ortho to C=0)
124.4 Aromatic C (ipso to C=0)
1155 Aromatic C-H (ortho to -OH)
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Note: Some aromatic carbon signals may overlap or were not explicitly reported in the cited

literature.
Experimental Protocol:

The 13C NMR spectrum was recorded using the same sample prepared for *H NMR
spectroscopy. The spectrum was acquired on a 100.52 MHz spectrometer[2]. The solvent peak
of DMSO-ds (& = 39.52 ppm) was used as a reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is related to the extent of conjugation.

Table 4: UV-Vis Spectral Data of 4-Hydroxybenzhydrazide (Solvent: Ethanol)

A_max_ (nm) Electronic Transition
208 m—T
254 n- T

Experimental Protocol:

A dilute solution of 4-hydroxybenzhydrazide was prepared in ethanol. The UV-Vis spectrum
was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400
nm[3]. A quartz cuvette with a path length of 1 cm was used, and ethanol served as the blank.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data of a chemical compound like 4-hydroxybenzhydrazide.
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Caption: Workflow for the synthesis, purification, and spectral analysis of 4-
hydroxybenzhydrazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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